Cas no 2097922-67-1 (3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea)

3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea is a specialized organic compound featuring a 2,4'-bipyridine core and a 4-butoxyphenyl group. This urea derivative exhibits high purity and structural integrity, making it suitable for advanced chemical syntheses and research applications. Its unique structure confers enhanced solubility and stability, contributing to its utility in various chemical reactions.
3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea structure
2097922-67-1 structure
Product name:3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
CAS No:2097922-67-1
MF:C21H22N4O2
MW:362.424984455109
CID:5469566

3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
    • 1-(4-butoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
    • 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
    • Inchi: 1S/C21H22N4O2/c1-2-3-14-27-19-7-4-17(5-8-19)24-21(26)25-18-6-9-20(23-15-18)16-10-12-22-13-11-16/h4-13,15H,2-3,14H2,1H3,(H2,24,25,26)
    • InChI Key: CRSMIKYZBVDWDG-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)NC(NC1=CN=C(C=C1)C1C=CN=CC=1)=O)CCCC

Computed Properties

  • Exact Mass: 362.17427596 g/mol
  • Monoisotopic Mass: 362.17427596 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Molecular Weight: 362.4
  • Topological Polar Surface Area: 76.1

3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-6730-10μmol
3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
2097922-67-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6560-6730-25mg
3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
2097922-67-1
25mg
$109.0 2023-09-08
Life Chemicals
F6560-6730-30mg
3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
2097922-67-1
30mg
$119.0 2023-09-08
Life Chemicals
F6560-6730-75mg
3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
2097922-67-1
75mg
$208.0 2023-09-08
Life Chemicals
F6560-6730-5mg
3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
2097922-67-1
5mg
$69.0 2023-09-08
Life Chemicals
F6560-6730-3mg
3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
2097922-67-1
3mg
$63.0 2023-09-08
Life Chemicals
F6560-6730-4mg
3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
2097922-67-1
4mg
$66.0 2023-09-08
Life Chemicals
F6560-6730-40mg
3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
2097922-67-1
40mg
$140.0 2023-09-08
Life Chemicals
F6560-6730-1mg
3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
2097922-67-1
1mg
$54.0 2023-09-08
Life Chemicals
F6560-6730-20mg
3-{[2,4'-bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
2097922-67-1
20mg
$99.0 2023-09-08

Additional information on 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea

Introduction to 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea (CAS No. 2097922-67-1)

3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 2097922-67-1, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense study for potential therapeutic applications. The molecular structure of this compound incorporates key functional groups that contribute to its unique properties and reactivity, which are essential for understanding its role in various biochemical processes.

The core structure of 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea is characterized by the presence of a bipyridine moiety and a butoxyphenyl group, both of which are well-documented for their ability to interact with biological targets. The bipyridine moiety, in particular, is known for its strong binding affinity to metal ions, which has been exploited in the development of various coordination complexes used in catalysis and medicinal chemistry. In contrast, the butoxyphenyl group introduces a hydrophobic region that can enhance the compound's solubility and bioavailability, making it more suitable for biological assays.

In recent years, there has been a surge in research focusing on the development of novel compounds that can modulate biological pathways associated with diseases such as cancer and neurodegenerative disorders. 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea has emerged as a promising candidate in this context due to its unique structural features. Studies have shown that this compound can exhibit inhibitory effects on specific enzymes and receptors involved in disease progression. For instance, preliminary investigations suggest that it may interfere with the activity of kinases, which are often overexpressed in cancer cells and contribute to uncontrolled cell growth.

The synthesis of 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The bipyridine component is typically introduced first through a condensation reaction with appropriate precursors, followed by functionalization with the butoxyphenyl group via nucleophilic substitution. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations. The final product is then purified through column chromatography or recrystallization to obtain the desired compound in high quality.

The biological activity of 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea has been evaluated through various in vitro assays designed to assess its interaction with biological targets. These studies have revealed that the compound can selectively inhibit certain enzymes while displaying minimal toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents that can target specific disease mechanisms without causing adverse side effects. Additionally, the compound's ability to cross cell membranes suggests potential applications in drug delivery systems where it could be formulated into nanoparticles or liposomes for targeted release.

In conclusion, 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique molecular structure and demonstrated biological activity make it a valuable tool for further investigation into potential therapeutic applications. As research continues to uncover new insights into its mechanisms of action, this compound holds promise for contributing to the development of novel treatments for various diseases. The ongoing exploration of its properties and interactions will undoubtedly continue to drive innovation in this exciting area of study.

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